2,4-Dichlorophenol

概要

説明

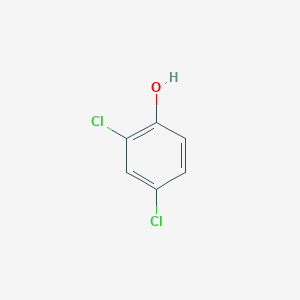

2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It appears as a white solid and is mildly acidic with a pKa of 7.9. This compound is primarily produced as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid . It is also a photo-degradation product of the common antibacterial and antifungal agent triclosan .

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenol is synthesized by the chlorination of phenol. The process involves the chloridation of phenol or ortho-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of the catalyst to achieve the desired chlorination.

Industrial Production Methods: On an industrial scale, this compound is produced by chlorinating phenol in the presence of a catalyst. The annual worldwide production is estimated at 88 million pounds . The process involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Photo-Fenton-like Reactions

The Fe³⁺/H₂O₂/UVC system demonstrates pH-dependent kinetics for 2,4-DCP degradation :

-

Low [Fe³⁺] : Follows pseudo first-order kinetics.

-

High [Fe³⁺] : Exhibits non-conventional kinetics, modeled using initial decay rate () and final decay fraction ().

| Parameter | Effect on Degradation Efficiency | Optimal Range |

|---|---|---|

| [Fe³⁺] | ↑ Efficiency up to saturation | 0.1–1.0 mM |

| [H₂O₂] | Proportional to | 5–20 mM |

| pH | Optimal at acidic conditions | 2.5–3.5 |

Mechanism : Hydroxyl radicals (·OH) generated via Fe³⁺/H₂O₂ photolysis attack 2,4-DCP, forming intermediates like chlorinated quinones and organic acids .

UV/Persulfate (UV/PS) Activation

UV-activated persulfate (S₂O₈²⁻) degrades 2,4-DCP with a pseudo-first-order rate constant of . Key factors include:

Pathways :

-

Hydroxylation : ·OH addition to aromatic rings.

-

Dechlorination : Cleavage of C–Cl bonds via sulfate radicals (SO₄·⁻) .

Integrated Photoelectrocatalytic Oxidation (PECO) and Electro-Fenton

A hybrid reactor combining TiO₂ photoanode and Fe anode enhances 2,4-DCP degradation by 30–40% compared to standalone processes :

-

pH Range : Effective across pH 3–7 due to synergistic ·OH generation.

-

Mechanism :

Fenton’s Reaction Optimization

A multivariable study using Fe²⁺/H₂O₂ identified optimal conditions for 2,4-DCP degradation :

| Variable | Optimal Value | Effect on Degradation () |

|---|---|---|

| [Fe²⁺] | 0.5 mM | ↑ by 2.5× vs. 0.1 mM |

| [H₂O₂] | 10 mM | Excess H₂O₂ scavenges ·OH |

| Temperature | 30°C | Higher temperatures reduce H₂O₂ stability |

Kinetic Model :

Electrochemical Oxidation

A poly(eosin Y)/MWNTs-OH composite electrode achieved 2,4-DCP detection and degradation with:

-

pH Dependence : Optimal at pH 3.0 due to enhanced ionization of 2,4-DCP .

-

Electron Transfer : 2,4-DCP oxidation involves 2 electrons and 2 protons :

Reaction Intermediates and Pathways

LC/MS and kinetic studies identify primary degradation routes :

| Pathway | Key Intermediates | Final Products |

|---|---|---|

| Hydroxylation | 2,4-Dichlororesorcinol | Chlorinated aliphatic acids |

| Dechlorination | 4-Chlorophenol, Phenol | CO₂, H₂O, Cl⁻ |

Comparative Analysis of Degradation Methods

| Method | Rate Constant () | pH Range | Time for 90% Degradation |

|---|---|---|---|

| UV/PS | 5–8 | 90 min | |

| Photo-Fenton | 2.5–3.5 | 25 min | |

| Electro-Fenton/PECO | 3–7 | 15 min | |

| Fenton’s Reagent | 2–4 | 20 min |

科学的研究の応用

Chemical Properties and Production

2,4-Dichlorophenol is produced by the chlorination of phenol and has the molecular formula C₆H₄Cl₂O. It appears as a white solid with mild acidity (pKa = 7.9) and is known for its moderate solubility in water. The global production of 2,4-DCP is estimated at around 88 million pounds annually .

Industrial Applications

1. Herbicide Production:

- Precursor for Herbicides: 2,4-DCP is primarily used in the synthesis of herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely employed in agricultural practices to control broadleaf weeds .

- Synthesis of Other Chemicals: It serves as an intermediate in the production of other chlorinated compounds used in pest control and agricultural chemicals .

2. Pharmaceutical Applications:

- Synthesis of Anthelmintics: 2,4-DCP is utilized in the synthesis of compounds used to treat parasitic infections .

- Germicides and Antiseptics: It finds applications as a germicide and antiseptic in various pharmaceutical formulations .

3. Environmental Monitoring:

- Toxicity Assessment: Research has shown that 2,4-DCP can be effectively monitored using electrochemical sensors to evaluate its toxicity levels in biological systems such as HepG2 cells. The IC₅₀ values were determined to be approximately 201.07 μM and 252.83 μM based on different electrochemical signals .

Environmental Impact

The presence of 2,4-DCP in aquatic environments raises concerns due to its toxicity and potential genotoxic effects. Studies indicate that exposure to 2,4-DCP can lead to DNA damage through reactive oxygen species (ROS) accumulation in aquatic organisms like goldfish, highlighting its ecological risks .

Case Studies

Case Study 1: Genotoxicity in Aquatic Life

- A study conducted on goldfish revealed that exposure to varying concentrations of 2,4-DCP resulted in significant DNA double-strand breaks (DSBs) in erythrocytes and hepatocytes. The research established a dose-dependent relationship between exposure levels and genotoxicity, emphasizing the need for monitoring this compound in water bodies .

Case Study 2: Electrochemical Detection

- An innovative electrochemical approach was developed to quantify and assess the toxicity of 2,4-DCP using a poly(eosin Y)/multi-walled carbon nanotubes composite modified electrode. This method demonstrated high sensitivity and could serve as a rapid assessment tool for environmental toxicity monitoring .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Agriculture | Precursor for herbicides (e.g., 2,4-D) | Widely used for weed control |

| Pharmaceuticals | Synthesis of anthelmintics | Utilized for treating parasitic infections |

| Environmental Monitoring | Toxicity assessment | Effective monitoring tool for assessing ecological risks |

| Chemical Manufacturing | Intermediate for various chlorinated compounds | Essential for producing germicides and disinfectants |

作用機序

The mechanism of action of 2,4-Dichlorophenol involves its interaction with various molecular targets and pathways:

Adsorption and Reduction: It undergoes adsorption and reduction processes, particularly in environmental applications where it is used to remove pollutants.

Electrophilic Substitution: The chlorine atoms in this compound can be replaced by other substituents through electrophilic substitution reactions.

Biodegradation: Microorganisms can degrade this compound, leading to the formation of less toxic compounds.

類似化合物との比較

- 2,3-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Uniqueness: 2,4-Dichlorophenol is unique due to its widespread use as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid and its role as a degradation product of triclosan . Its chemical properties, such as its mild acidity and reactivity, make it a valuable intermediate in various chemical processes .

生物活性

2,4-Dichlorophenol (2,4-DCP) is a chlorinated aromatic compound widely used in various industrial applications, including as a precursor in the synthesis of herbicides and as a disinfectant. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article reviews the biological activity of 2,4-DCP, focusing on its toxicological effects, metabolic pathways, and implications for human health based on diverse research findings.

2,4-DCP is characterized by two chlorine atoms attached to the phenolic ring at the 2 and 4 positions. Its molecular formula is CHClO. Upon exposure, 2,4-DCP undergoes metabolic transformations primarily in the liver. Studies indicate that it is metabolized through conjugation with glucuronic acid or sulfate to form less toxic metabolites that are excreted in urine .

Metabolism Pathway:

- Phase I Reactions: Cytochrome P450 enzymes facilitate the oxidation of 2,4-DCP to reactive intermediates.

- Phase II Reactions: These intermediates undergo conjugation to form glucuronide or sulfate conjugates .

Acute Toxicity

Acute exposure to 2,4-DCP can lead to severe health issues. Reports indicate fatalities associated with dermal exposure and inhalation in occupational settings, highlighting its potential for causing chemical burns and neurological effects such as seizures . The lethal dose has been reported around 24.3 mg/L in a case study involving dermal exposure .

Chronic Toxicity

Case Studies

- Occupational Exposure: A study among workers exposed to 2,4-DCP revealed incidences of chloracne and elevated liver enzyme levels, suggesting potential liver damage . However, confounding factors due to simultaneous exposure to other chemicals complicate the attribution of these health effects solely to 2,4-DCP.

- Animal Studies: In a subchronic study involving CD-1 mice exposed to varying concentrations of 2,4-DCP in drinking water (0.2 to 2 mg/L), no significant changes in body weight or organ weights were observed compared to controls. However, leukocyte counts increased significantly at higher doses .

Biodegradation and Environmental Impact

Summary of Research Findings

特性

IUPAC Name |

2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt) | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020439 | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report., 2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid | |

CAS No. |

120-83-2 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R669TG1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C, 45.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-dichlorophenol?

A1: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include:

- Infrared (IR) Spectroscopy: [] Identifies functional groups through their characteristic vibrational frequencies.

- Ultraviolet-Visible (UV) Spectroscopy: [] Provides information on electronic transitions within the molecule, often used for quantification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] Offers detailed structural information by analyzing the magnetic properties of atomic nuclei.

Q3: What are the toxicological effects of this compound?

A3: this compound has been identified as a potential carcinogen. [] Studies on rats and mice demonstrated several non-neoplastic effects, including bone marrow atrophy and liver lesions. [] It can disrupt cell polarity and inhibit pollen tube outgrowth. [] In aquatic environments, this compound negatively impacts vegetative reproduction in duckweed. []

Q4: How does this compound interact with biological systems?

A4: this compound can accumulate in the pollen grain wall of plants due to its lipophilic nature. [] In aquatic plants like duckweed, it undergoes metabolism, primarily forming this compound-β-D-glucopyranoside. []

Q5: What are the environmental concerns associated with this compound?

A5: this compound is a persistent pollutant often found in industrial wastewater. [, ] Its presence in the environment poses risks to aquatic life and potentially human health through contaminated water sources. [, , , , ]

Q6: What methods are available for degrading or removing this compound from wastewater?

A6: Researchers have explored several techniques for this compound removal, including:

- Biodegradation: Utilizing microbial consortia or pure cultures to break down this compound into less harmful compounds. [, , , , ]

- Adsorption: Employing materials like activated carbon, zeolites, hypercross-linked resins, and modified red soil to remove this compound from water through surface interactions. [, , , , , , , , , , ]

- Advanced Oxidation Processes (AOPs): Utilizing processes like photocatalysis (with TiO2, BiVO4, and Ag-loaded TiO2) and Fenton-like reactions to degrade this compound through highly reactive radical species. [, , , , , , , ]

- Electrochemical Oxidation: Utilizing graphite electrodes to degrade this compound through electrochemical reactions. []

Q7: What factors influence the efficiency of these degradation and removal methods?

A7: Numerous factors can impact the effectiveness of this compound removal techniques:

- Biodegradation: Microbial consortium composition, pH, temperature, presence of co-contaminants, and nutrient availability. [, , , ]

- Adsorption: Adsorbent material properties (surface area, pore size, functional groups), pH, temperature, ionic strength, and presence of competing ions. [, , , , , , , , ]

- Advanced Oxidation Processes: Catalyst type and properties, pH, hydrogen peroxide concentration, light intensity (for photocatalysis), and presence of radical scavengers. [, , , , , , , ]

- Electrochemical Oxidation: Electrode material, applied voltage, pH, electrolyte concentration, and inter-electrode distance. []

Q8: What analytical methods are used for the detection and quantification of this compound?

A8: Various analytical techniques are employed for this compound analysis:

- Gas Chromatography (GC): Separates and detects volatile compounds, often coupled with flame ionization detection (FID) [] or mass spectrometry (MS) for identification and quantification. []

- High-Performance Liquid Chromatography (HPLC): Separates and analyzes non-volatile compounds, often coupled with UV detection for quantification. [, , , ]

- Flow Injection Chemiluminescence (FI-CL): Utilizes the chemiluminescent reaction of this compound with a reagent for sensitive detection. []

Q9: What are the key research directions in the field of this compound removal?

A9: Current research focuses on:

- Developing efficient and cost-effective treatment methods: Exploring novel materials and optimizing existing techniques for enhanced this compound removal from contaminated water sources. [, , , , , , ]

- Understanding degradation mechanisms: Investigating the detailed reaction pathways involved in different degradation processes to optimize their efficiency and identify potential byproducts. [, , , ]

- Evaluating the environmental impact of this compound and its degradation products: Assessing the toxicity and fate of this compound and its byproducts in different environmental compartments to develop appropriate risk mitigation strategies. [, ]

Q10: Are there studies on the solubility of this compound?

A10: Yes, research has investigated the solid-liquid equilibrium of this compound in water, showing its solubility increases with higher pH. [] Studies have also examined its solubility in binary mixtures with other dichlorophenols. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。